Hexylene glycol-d12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

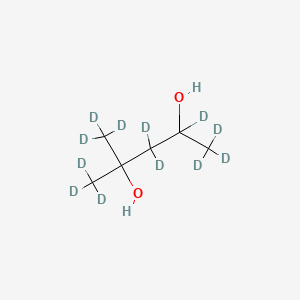

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,3,5,5,5-nonadeuterio-4-(trideuteriomethyl)pentane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/i1D3,2D3,3D3,4D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTBMSDMJJWYQN-WWKUACGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284474-72-2 | |

| Record name | 284474-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to the Physical Properties of Hexylene Glycol-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Hexylene glycol-d12 (deuterated Hexylene glycol). Given the limited availability of specific experimental data for the deuterated form, this document also includes the well-documented properties of its non-deuterated analogue, Hexylene glycol, which serves as a close proxy. Standardized experimental methodologies relevant for determining these properties are also detailed.

Introduction

This compound (2-Methyl-2,4-pentanediol-d12) is the deuterium-labeled form of Hexylene glycol.[1] In this compound, twelve hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various analytical and research applications, particularly as a tracer or an internal standard for quantitative analyses using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary utility lies in its chemical similarity to Hexylene glycol, with a distinct mass that allows for precise quantification in complex matrices.

Physical and Chemical Properties

Detailed experimental data for many physical properties of this compound are not extensively published. However, the properties of the non-deuterated form (Hexylene glycol, CAS No. 107-41-5) are well-established and provide a reliable estimate.[2][3] Deuteration typically introduces slight increases in density, boiling point, and viscosity.

General Properties

| Property | This compound | Hexylene Glycol (Non-deuterated Analog) |

| Synonyms | 2-Methyl-2,4-pentanediol-d12; MPD-d12 | 2-Methyl-2,4-pentanediol; HGL; Diolane |

| CAS Number | 284474-72-2 | 107-41-5 |

| Chemical Formula | C₆D₁₂H₂O₂ | C₆H₁₄O₂ |

| Molecular Weight | ~130.25 g/mol | 118.18 g/mol |

| Appearance | - | Clear, colorless, oily liquid with a mild, sweetish odor[2][4] |

Quantitative Physical Data (for Non-deuterated Hexylene Glycol)

The following table summarizes the key physical properties of standard Hexylene glycol. These values are commonly used as reference points for the deuterated compound.

| Property | Value | Standard Method Reference |

| Melting Point / Freezing Point | -50 °C (-58 °F)[2][5] | ASTM D97[6] |

| Boiling Point (at 760 mmHg) | 197 - 198 °C (387 - 388 °F)[2][5] | ASTM D1078[7] |

| Density / Specific Gravity (at 20°C) | 0.923 - 0.925 g/cm³[2] | ASTM D891[7] |

| Refractive Index (at 20°C) | 1.426 - 1.428[5][6] | ASTM D1218[6] |

| Vapor Pressure (at 20°C) | 0.05 mmHg (0.07 hPa)[2][3] | - |

| Flash Point (Closed Cup) | 93 - 97 °C (200 - 207 °F)[2][8][9] | ASTM D93[6] |

| Viscosity (at 20°C) | 36 - 38.9 cP (mPa·s)[3][6] | ASTM D445[6] |

| Solubility in Water (at 20°C) | Miscible[2][3] | - |

| n-Octanol/Water Partition Coeff. (log Kow) | 0.58[3] | - |

Experimental Protocols

The physical properties of glycols are typically determined using standardized methods, such as those published by ASTM International. The following are outlines of the methodologies used to measure the key properties listed above.

Determination of Specific Gravity

This procedure follows the principles of ASTM E202 , which references ASTM D891 (Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals) .

-

Apparatus: A calibrated pycnometer (a glass flask of a specific volume) and a constant-temperature water bath are required.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and weighed.

-

It is then filled with recently boiled distilled water and placed in a water bath maintained at 20.0 ± 0.1°C until it reaches thermal equilibrium. The weight is recorded.

-

The process is repeated with the sample liquid (Hexylene glycol).

-

The specific gravity is calculated as the ratio of the weight of the sample to the weight of an equal volume of water.

-

Determination of Distillation Range

This method is based on ASTM E202 , which utilizes ASTM D1078 (Standard Test Method for Distillation Range of Volatile Organic Liquids) .

-

Apparatus: A standard distillation flask, condenser, and a calibrated thermometer (ASTM Solvents Distillation Thermometer) are used.

-

Procedure:

-

A 100 mL sample is placed in the distillation flask.

-

The sample is heated, and the temperature is recorded when the first drop of distillate falls from the condenser (Initial Boiling Point).

-

Heating is continued at a prescribed rate (4 to 5 mL/min).

-

The temperature range over which the liquid distills is recorded, providing the boiling range of the substance.

-

Determination of Refractive Index

This protocol is based on ASTM D1218 (Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids) .

-

Apparatus: A calibrated refractometer with a constant-temperature bath.

-

Procedure:

-

The refractometer prisms are cleaned and calibrated using a standard of known refractive index.

-

The instrument temperature is stabilized at 20.0 ± 0.1°C.

-

A few drops of the sample are placed on the prism.

-

The refractive index is read directly from the instrument's scale once the reading has stabilized.

-

Mandatory Visualizations

Application Workflow: this compound as an Internal Standard

The primary application for this compound is its use as an internal standard in quantitative mass spectrometry. This workflow diagram illustrates the process.

Caption: Use of this compound as an internal standard in a typical GC-MS workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sanjaychemindia.com [sanjaychemindia.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. HEXYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]

- 5. monumentchemical.com [monumentchemical.com]

- 6. chemical-supermarket.com [chemical-supermarket.com]

- 7. img.antpedia.com [img.antpedia.com]

- 8. arkema.com [arkema.com]

- 9. solventis.net [solventis.net]

Synthesis and Purification of Hexylene Glycol-d12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Hexylene glycol-d12 (2-Methyl-2,4-pentanediol-d12), an isotopically labeled variant of Hexylene glycol. Deuterated compounds are of significant interest in pharmaceutical research, particularly in metabolic and pharmacokinetic studies, where they can be used as internal standards for quantitative analysis by mass spectrometry.

Overview of the Synthetic Strategy

The synthesis of this compound is predicated on the well-established industrial production of its non-deuterated analog. The primary route involves a two-step process:

-

Synthesis of Deuterated Diacetone Alcohol (4-Hydroxy-4-methyl-2-pentanone-d12): This crucial intermediate is prepared from the aldol condensation of deuterated acetone.

-

Catalytic Hydrogenation of Deuterated Diacetone Alcohol: The deuterated intermediate is then reduced to the final product, this compound.

This guide will detail the experimental protocols for each step, followed by purification methods and characterization data.

Experimental Protocols

Synthesis of Deuterated Diacetone Alcohol

The initial step involves the synthesis of deuterated diacetone alcohol from deuterated acetone. This is achieved through a base-catalyzed aldol condensation.

Reaction:

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Acetone-d6 | (CD₃)₂CO | 64.13 | Specify amount |

| Deuterium Oxide | D₂O | 20.03 | Specify amount |

| Lithium deuteroxide | LiOD | 24.96 | Catalytic amount |

Procedure:

-

To a solution of acetone-d6 in deuterium oxide (D₂O), a catalytic amount of lithium deuteroxide (LiOD) is added.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a weak acid (e.g., ammonium chloride in D₂O).

-

The product, deuterated diacetone alcohol, is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layers are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude deuterated diacetone alcohol.

Catalytic Hydrogenation to this compound

The crude deuterated diacetone alcohol is then hydrogenated to yield this compound. Various catalysts can be employed for this reduction, with Raney nickel and nickel-cobalt supported on silica being effective choices.

Reaction:

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Deuterated Diacetone Alcohol | C₆H₂D₁₀O₂ | 128.22 | Specify amount |

| Deuterium gas | D₂ | 4.03 | High pressure |

| Catalyst (e.g., Raney Nickel) | Ni | - | Catalytic amount |

| Solvent (e.g., Isopropanol) | C₃H₈O | 60.10 | Specify amount |

Procedure:

-

The deuterated diacetone alcohol is dissolved in a suitable solvent, such as isopropanol.

-

The solution is transferred to a high-pressure reactor containing the hydrogenation catalyst (e.g., Raney nickel).

-

The reactor is sealed and purged with nitrogen gas before being pressurized with deuterium gas (D₂).

-

The reaction is carried out at elevated temperature and pressure. Typical conditions for the non-deuterated synthesis range from 70-170°C and pressures up to 35 bar, with reaction times of several hours.[1] Optimal conditions for the deuterated analog may require some empirical optimization.

-

After the reaction is complete, the reactor is cooled, and the pressure is carefully released.

-

The catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product may contain unreacted starting materials, byproducts, and residual solvent. Purification is essential to obtain a high-purity product suitable for research and analytical applications.

Distillation

Fractional distillation under reduced pressure is a primary method for purifying this compound. The boiling point of non-deuterated Hexylene glycol is 197 °C at atmospheric pressure. The deuterated analog is expected to have a similar boiling point.

Dehydration using Calcium Hydride

Water is a common impurity that can be difficult to remove by distillation alone. A method described for a similar compound, 2-ethyl-1,3-hexylene glycol, involves treatment with calcium hydride.[2]

Procedure:

-

The crude this compound is treated with calcium hydride (CaH₂) under an inert atmosphere (e.g., nitrogen).

-

The mixture is stirred, and the reaction (evolution of hydrogen gas) is monitored. Gentle heating may be applied to drive the reaction to completion.

-

The solid calcium hydroxide and any unreacted calcium hydride are removed by filtration.

-

The purified this compound is then collected.

Column Chromatography

For very high purity requirements, column chromatography can be employed. Given the polar nature of the diol, normal-phase chromatography using a silica gel stationary phase and a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) would be appropriate. High-performance liquid chromatography (HPLC) has also been shown to be effective for the purification of deuterated steroid diols and could be adapted for this purpose.[3][4]

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Technique | Expected Results |

| Mass Spectrometry (MS) | The molecular ion peak should correspond to the calculated molecular weight of this compound (130.25 g/mol ).[5] The fragmentation pattern can be compared to that of the non-deuterated standard to confirm the structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Due to the extensive deuteration, the proton NMR spectrum is expected to show minimal signals, primarily from any residual non-deuterated impurities and the hydroxyl protons (if not exchanged with D₂O). The absence of characteristic peaks for the methyl and methylene protons of Hexylene glycol confirms successful deuteration. |

| ¹³C NMR: The carbon-13 NMR spectrum will show signals corresponding to the carbon backbone of Hexylene glycol. The coupling patterns may be altered due to the presence of deuterium. | |

| Gas Chromatography (GC) | GC can be used to assess the purity of the final product. The retention time should be very similar to that of non-deuterated Hexylene glycol. |

Reference Mass Spectrum of non-deuterated Hexylene Glycol: [6]

Logical Workflow and Signaling Pathways

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Purification Logic

Caption: Decision tree for the purification of this compound.

References

- 1. HU195177B - Process for producing hexylene glycol - Google Patents [patents.google.com]

- 2. CN105418377B - A kind of hexylene glycol purifying process of 2 ethyl 1,3 and relevant substance detecting method - Google Patents [patents.google.com]

- 3. Purification of dinosterol for hydrogen isotopic analysis using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hexylene glycol [webbook.nist.gov]

Technical Guide: Hexylene Glycol-d12 (CAS No. 284474-72-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hexylene glycol-d12, a deuterated form of Hexylene glycol (2-Methyl-2,4-pentanediol). This document compiles essential quantitative data, outlines its primary application as an internal standard in analytical chemistry, and provides generalized experimental protocols.

Core Data and Physical Properties

This compound is a stable, non-radioactive, isotopically labeled compound valuable in quantitative analytical methodologies. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 284474-72-2 | [1] |

| Molecular Formula | C₆H₂D₁₂O₂ | [2] |

| Molecular Weight | 130.25 g/mol | [2] |

| Synonyms | 2-Methyl-2,4-pentanediol-d12, MPD-d12 | [2] |

| Appearance | Colorless Liquid | [3] |

| Odor | Mild, Sweetish | [3] |

Synthesis Overview

The industrial synthesis of the non-deuterated form, Hexylene glycol, involves the hydrogenation of diacetone alcohol.[4][5] A common method utilizes a nickel catalyst under pressure.[6]

A representative synthesis process for non-deuterated Hexylene glycol is as follows:

-

Catalyst Preparation : A nickel-based catalyst, such as Raney nickel or a supported nickel catalyst, is activated.[7][8]

-

Hydrogenation : Diacetone alcohol is subjected to catalytic hydrogenation under controlled temperature and pressure.[6][7]

-

Purification : The resulting Hexylene glycol is purified to remove unreacted starting materials and byproducts.[6]

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard for quantitative analysis in chromatography and mass spectrometry.[2] Its chemical similarity to the non-deuterated analyte allows for accurate quantification by correcting for variations during sample preparation and analysis.[9][10]

Use as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Deuterated glycols are frequently used as internal standards in the GC-MS analysis of biological samples for the presence of glycols.[10][11][12]

General Experimental Protocol for Glycol Analysis in Biological Samples using a Deuterated Internal Standard:

-

Sample Preparation :

-

Derivatization :

-

To enhance volatility and improve chromatographic separation, the hydroxyl groups of the glycols are often derivatized.[12] Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]

-

The sample is incubated with the derivatizing agent under controlled temperature and time.

-

-

GC-MS Analysis :

-

Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase.

-

The mass spectrometer detects and quantifies the analyte and the internal standard. Quantification is typically performed in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

-

Workflow for GC-MS Analysis:

Caption: General workflow for the quantitative analysis of glycols in biological samples using GC-MS with a deuterated internal standard.

Use as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful technique for the analysis of glycols, and deuterated internal standards are crucial for accurate quantification, especially in complex matrices.[9][13][14]

General Experimental Protocol for Glycol Analysis in Biological Samples using LC-MS:

-

Sample Preparation :

-

Similar to the GC-MS protocol, a known amount of this compound is added to the sample.

-

Protein precipitation or liquid-liquid extraction can be employed to clean up the sample.[9]

-

-

Derivatization (Optional but common) :

-

LC-MS/MS Analysis :

Workflow for LC-MS/MS Analysis:

Caption: General workflow for the quantitative analysis of glycols in biological samples using LC-MS/MS with a deuterated internal standard.

Spectral Data (for non-deuterated Hexylene Glycol)

Specific spectral data for this compound is not widely published. However, the spectra of the non-deuterated form, Hexylene glycol (CAS No. 107-41-5), can serve as a useful reference.

Mass Spectrum

The electron ionization (EI) mass spectrum of Hexylene glycol is characterized by fragmentation patterns that can be used for its identification. The NIST WebBook provides reference mass spectra for Hexylene glycol.[1][15]

NMR Spectra

1H and 13C NMR spectra are used to confirm the structure of Hexylene glycol. Spectral databases like PubChem provide reference spectra.[16] In the 1H NMR spectrum of this compound, the proton signals would be absent due to deuteration, which is a key indicator of successful isotopic labeling. The 13C NMR would show characteristic shifts for the carbon atoms, with splitting patterns indicative of coupling to deuterium.

Safety and Handling

While specific safety data for this compound is limited, it should be handled with the same precautions as non-deuterated Hexylene glycol. It is important to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:

-

Handling in a well-ventilated area.

-

Wearing appropriate personal protective equipment (gloves, safety glasses).

-

Avoiding contact with skin and eyes.

Conclusion

This compound is a valuable tool for researchers and scientists, particularly in the field of drug development and clinical analysis, where accurate quantification of analytes in complex biological matrices is essential. Its use as an internal standard in GC-MS and LC-MS methodologies provides a reliable means to correct for analytical variability, thereby ensuring the accuracy and precision of the results. While specific synthesis and application protocols for the deuterated form are not extensively detailed in public literature, the established principles of isotopic labeling and internal standard use provide a strong foundation for its effective implementation in the laboratory.

References

- 1. Hexylene glycol [webbook.nist.gov]

- 2. Novel Technique for Simultaneous Ethylene Glycol and Its Metabolites Determination in Human Whole Blood and Urine Samples Using GC–QqQ–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HEXYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]

- 4. 2-METHYL-2,4-PENTANEDIOL - Ataman Kimya [atamanchemicals.com]

- 5. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]

- 6. CN102329193B - Process for synthesizing 2-methyl-2,4-pentendiol through hydrogenation reduction of diacetone alcohol - Google Patents [patents.google.com]

- 7. Preparation of 2-Methyl-2,4-pentanediol_Chemicalbook [chemicalbook.com]

- 8. CN1228354A - Processing for preparation of catalyst for synthesizing 2-methyl-2,4-pentanediol - Google Patents [patents.google.com]

- 9. An Ultra-High-Pressure Liquid Chromatographic Tandem Mass Spectrometry Method for the Analysis of Benzoyl Ester Derivatized Glycols and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Hexylene glycol [webbook.nist.gov]

- 16. Hexylene Glycol | C6H14O2 | CID 7870 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Nuances of Deuteration: An In-depth Technical Guide to the Isotopic Purity of Hexylene Glycol-d12

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the use of deuterated compounds as internal standards, tracers, and even as active pharmaceutical ingredients (APIs) is increasingly prevalent. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the pharmacokinetic profile of a molecule, often leading to improved metabolic stability. Hexylene glycol-d12, the deuterated analogue of 2-methyl-2,4-pentanediol, serves as a valuable tool in these endeavors. However, its utility is intrinsically linked to its isotopic purity—a critical parameter that dictates its performance and the reliability of experimental outcomes.

This technical guide provides a comprehensive overview of the isotopic purity of this compound. It delves into the analytical methodologies for its determination, presents representative data, and offers detailed experimental protocols to empower researchers in their quest for precise and accurate molecular characterization.

The Significance of Isotopic Purity

The isotopic purity of a deuterated compound refers to the extent to which the intended hydrogen atoms have been replaced by deuterium. It is a crucial quality attribute for several reasons:

-

Quantitative Accuracy: In bioanalytical assays utilizing this compound as an internal standard, high isotopic purity is paramount for accurate quantification of the non-deuterated analyte. The presence of significant amounts of undeuterated or partially deuterated species can lead to interference and compromise the integrity of the results.

-

Metabolic Profiling: When used as a tracer in metabolic studies, the isotopic enrichment of this compound must be precisely known to accurately track its metabolic fate.

-

Therapeutic Efficacy: For deuterated drugs, the degree of deuteration can directly impact their therapeutic efficacy and safety profile by influencing the rate of metabolism.

Quantitative Analysis of Isotopic Purity

The determination of isotopic purity involves quantifying the distribution of different isotopologues—molecules that differ only in their isotopic composition. For this compound, the primary species of interest is the fully deuterated (d12) form, but lesser deuterated variants (d0 to d11) can also be present. The following table summarizes hypothetical yet representative data for a typical batch of this compound, illustrating the expected distribution of major isotopologues. Commercially available deuterated compounds typically have an isotopic enrichment of ≥98%.[1]

| Isotopologue | Chemical Formula | Relative Abundance (%) |

| This compound | C₆D₁₄O₂ | > 98% |

| Hexylene glycol-d11 | C₆HD₁₃O₂ | < 2% |

| Other Isotopologues (d0-d10) | - | Trace |

| Overall Isotopic Enrichment | > 99 atom % D |

Experimental Protocols for Determining Isotopic Purity

The two primary analytical techniques for assessing the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the location and extent of deuteration. Both ¹H and ²H NMR can be employed.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, acetonitrile-d3) to a final concentration of 10-20 mg/mL.

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the residual proton signals corresponding to the different positions in the Hexylene glycol molecule.

-

The percentage of deuterium incorporation at each position can be calculated by comparing the integral of the residual proton signal to the integral of a known internal standard or by assuming the sum of all residual proton signals corresponds to the total undeuterated fraction.

-

-

²H NMR Analysis:

-

Acquire a quantitative ²H NMR spectrum.

-

Integrate the deuterium signals.

-

The relative integrals of the different deuterium signals can confirm the positions of deuteration and provide an estimate of the isotopic enrichment at each site.

-

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique that allows for the accurate mass determination of different isotopologues, enabling their relative quantification.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent compatible with the chosen ionization technique (e.g., methanol for electrospray ionization).

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Infuse the sample directly or inject it via a liquid chromatography system.

-

Acquire the full scan mass spectrum in a suitable mass range to encompass all expected isotopologues.

-

The high mass accuracy of the instrument allows for the separation and identification of the monoisotopic peaks of the different isotopologues (d0 to d12).

-

-

Data Analysis:

-

Extract the ion chromatograms for each isotopologue.

-

Integrate the peak areas of the respective isotopologues.

-

Calculate the relative abundance of each isotopologue to determine the overall isotopic purity.

-

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for determining the isotopic purity of this compound and the expected statistical distribution of its isotopologues.

Caption: Workflow for Isotopic Purity Determination.

Caption: Statistical Distribution of Isotopologues.

References

Hexylene glycol-d12 molecular weight and formula

This guide provides the core physicochemical properties of Hexylene Glycol-d12, a deuterated form of hexylene glycol.[1][2] The information is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards or tracers in metabolic studies.

Physicochemical Properties

This compound, also known as 2-Methyl-2,4-pentanediol-d12, is the deuterium-labeled version of hexylene glycol.[1] The substitution of hydrogen atoms with deuterium isotopes results in a higher molecular weight compared to the unlabeled compound. This isotopic labeling is crucial for its use in quantitative analyses using techniques like NMR, GC-MS, or LC-MS.[1]

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₆H₂D₁₂O₂ | [3][4][5] |

| Molecular Weight | 130.25 g/mol | [1][3][5] |

| Unlabeled CAS Number | 107-41-5 | [4][5][6] |

| Labeled CAS Number | 284474-72-2 | [3][4][6] |

The unlabeled counterpart, hexylene glycol (C₆H₁₄O₂), has a molecular weight of approximately 118.17 g/mol .[7]

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound and its fundamental properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 284474-72-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. This compound | CAS 284474-72-2 | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS 284474-72-2 | LGC Standards [lgcstandards.com]

- 7. Hexylene Glycol | C6H14O2 | CID 7870 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Hexylene Glycol-d12 in Common Laboratory Solvents

Hexylene glycol is an organic compound that is miscible with water and a wide array of organic solvents, making it a versatile component in numerous applications.[1][2][3] Its dual hydroxyl groups and hydrocarbon backbone allow it to interact favorably with both polar and non-polar substances.[1]

Qualitative Solubility Data

The solubility of standard hexylene glycol in various common laboratory solvents is summarized below. It is anticipated that Hexylene Glycol-d12 will exhibit similar miscibility and solubility.

| Solvent Class | Solvent Example | Solubility Profile |

| Polar Protic | Water | Fully Miscible[4][5][6][7][8][9] |

| Ethanol | Soluble[5][10] | |

| Methanol | Soluble | |

| Polar Aprotic | Acetone | Soluble[2] |

| Acetonitrile | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Non-Polar | Diethyl Ether | Soluble[5] |

| Toluene | Soluble | |

| Hexane | Soluble in lower aliphatic hydrocarbons[5] | |

| Other | Fatty Acids | Miscible[5] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, the following is a generalized experimental protocol based on the widely used shake-flask method for determining liquid-liquid or solid-liquid equilibrium.[11]

Objective: To determine the concentration of this compound in a solvent at saturation (equilibrium).

Materials:

-

This compound

-

Selected solvents of high purity

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with airtight caps (e.g., PTFE-lined)

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Solvent: Degas the solvent if necessary to prevent bubble formation during the experiment.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the two phases to separate. If an emulsion forms or separation is slow, the vials may be centrifuged.[11]

-

Sampling: Carefully extract an aliquot from the solvent phase (the saturated solution) using a pipette or syringe. It is critical to avoid disturbing the undissolved this compound phase.

-

Filtration: To remove any micro-droplets or fine particulates of the undissolved solute, filter the collected aliquot through a chemically inert syringe filter into a clean vial.[11]

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent at known concentrations.

-

Analyze the filtered sample and the calibration standards using a suitable analytical method like GC-MS or HPLC.[11] The use of a deuterated standard necessitates a mass-sensitive detector for accurate differentiation from any residual non-deuterated compound.

-

Construct a calibration curve from the standards and determine the concentration of this compound in the experimental sample.

-

-

Data Reporting: Report the solubility as mass per unit volume (e.g., g/L or mg/mL) or as a mole fraction at the specified temperature.[11]

Visualized Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Generalized workflow for determining solubility via the shake-flask method.

References

- 1. guidechem.com [guidechem.com]

- 2. Hexylene Glycol at Best Price, Industrial Grade Solvent & Coupling Agent [somu-group.com]

- 3. taminkalatak.com [taminkalatak.com]

- 4. Hexylene Glycol | C6H14O2 | CID 7870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sanjaychemindia.com [sanjaychemindia.com]

- 6. HEXYLENE GLYCOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. monumentchemical.com [monumentchemical.com]

- 8. arkema.com [arkema.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. HEXYLENE GLYCOL (HG) - Ataman Kimya [atamanchemicals.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Structure of 2-Methyl-2,4-pentanediol-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Methyl-2,4-pentanediol-d12. This deuterated analog of 2-methyl-2,4-pentanediol (commonly known as hexylene glycol) is a valuable tool in various scientific disciplines, particularly in drug development and metabolic research, where it serves as an internal standard for analytical quantification.

Chemical Structure and Properties

2-Methyl-2,4-pentanediol-d12 is a saturated diol in which all twelve hydrogen atoms on the carbon skeleton have been replaced with deuterium. Its structure features two hydroxyl groups at positions 2 and 4 of a 2-methylpentane backbone. The presence of deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, a property that is crucial for its use in mass spectrometry-based applications.

Linear Formula: (CD₃)₂C(OH)CD₂CD(OH)CD₃

Molecular Structure:

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Methyl-2,4-pentanediol-d12.

| Property | Value | Reference |

| Molecular Weight | 130.25 g/mol | |

| CAS Number | 284474-72-2 | |

| Isotopic Purity | ≥98 atom % D | |

| Boiling Point | 197 °C (lit.) | |

| Density | 1.014 g/mL at 25 °C | |

| Mass Shift (M+12) | The molecular ion peak is shifted by +12 m/z units compared to the non-deuterated analog. |

Spectroscopic Data

Predicted ¹H NMR Data

In a ¹H NMR spectrum of a fully deuterated compound like 2-Methyl-2,4-pentanediol-d12, the only observable proton signals would be from the two hydroxyl (-OH) groups. The signals from the carbon-bound deuterons would be absent.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.0-4.0 | Broad Singlet | 2 x -OH |

Note: The chemical shift of hydroxyl protons can vary significantly depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is simplified due to the absence of ¹H-¹³C coupling. The chemical shifts are not significantly affected by deuteration.

| Chemical Shift (δ) ppm | Assignment |

| ~70 | C2 |

| ~68 | C4 |

| ~52 | C3 |

| ~29 | C1, C5 |

| ~24 | C-CH₃ (on C2) |

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of 2-Methyl-2,4-pentanediol-d12 is expected to show a molecular ion peak at m/z 130. The fragmentation pattern would be analogous to the non-deuterated compound, with key fragments shifted by the mass of the incorporated deuterium atoms.

| m/z (Predicted) | Fragment Ion |

| 130 | [M]⁺ |

| 115 | [M - CD₃]⁺ |

| 97 | [M - CD₃ - D₂O]⁺ |

| 65 | [(CD₃)₂COH]⁺ |

| 50 | [CD(OH)CD₃]⁺ |

Experimental Protocols

The synthesis of 2-Methyl-2,4-pentanediol-d12 is not commonly detailed in standard literature. However, a plausible and efficient synthetic route involves a two-step process starting from deuterated acetone (acetone-d6).

Step 1: Synthesis of Diacetone Alcohol-d12

This step involves the base-catalyzed aldol condensation of acetone-d6.

Materials:

-

Acetone-d6 (CD₃COCD₃)

-

Barium hydroxide (Ba(OH)₂)

-

Anhydrous calcium chloride (optional, for drying acetone-d6)

Procedure:

-

Dry the acetone-d6 over anhydrous calcium chloride if necessary.

-

Set up a Soxhlet extraction apparatus with a round-bottom flask.

-

In the thimble of the Soxhlet extractor, place a plug of glass wool and then fill it with barium hydroxide.

-

Add the dried acetone-d6 to the round-bottom flask.

-

Reflux the acetone-d6 for an extended period (48-72 hours). The acetone will continuously cycle over the barium hydroxide catalyst, promoting the aldol condensation to form diacetone alcohol-d12.

-

Monitor the reaction progress by checking the boiling point of the mixture, which will increase as the reaction proceeds.

-

After the reaction is complete, allow the mixture to cool.

-

Purify the resulting diacetone alcohol-d12 by fractional distillation under reduced pressure to separate it from unreacted acetone-d6.

Step 2: Reduction of Diacetone Alcohol-d12 to 2-Methyl-2,4-pentanediol-d12

This step involves the catalytic hydrogenation of the ketone group in diacetone alcohol-d12.

Materials:

-

Diacetone alcohol-d12 (from Step 1)

-

Raney Nickel or other suitable hydrogenation catalyst

-

Deuterium gas (D₂) or a source of deuteride (e.g., sodium borodeuteride, NaBD₄)

-

Anhydrous ethanol or other suitable solvent

Procedure using Catalytic Deuteration:

-

In a high-pressure hydrogenation apparatus, dissolve the diacetone alcohol-d12 in anhydrous ethanol.

-

Add a catalytic amount of Raney Nickel to the solution.

-

Pressurize the reactor with deuterium gas (D₂) to the desired pressure.

-

Heat the reaction mixture to the appropriate temperature and stir vigorously.

-

Monitor the reaction by observing the uptake of deuterium gas.

-

Once the reaction is complete, cool the reactor, and carefully vent the excess deuterium gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 2-Methyl-2,4-pentanediol-d12 by vacuum distillation.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 2-Methyl-2,4-pentanediol-d12 from acetone-d6.

Caption: Synthesis of 2-Methyl-2,4-pentanediol-d12.

Logical Relationship: Use as an Internal Standard

This diagram shows the logical workflow of using 2-Methyl-2,4-pentanediol-d12 as an internal standard in a quantitative analysis by LC-MS or GC-MS.

Caption: Workflow for using d12-labeled internal standards.

Navigating the Landscape of Deuterated Hexylene Glycol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Deuterated hexylene glycol, a stable isotope-labeled form of hexylene glycol, serves as a valuable tool in pharmaceutical and metabolic research, primarily as a tracer and an internal standard for quantitative analysis.[1] While its deuteration enhances its utility in specific analytical applications, the fundamental safety and handling protocols are predicated on the well-established characteristics of its non-deuterated counterpart, hexylene glycol. This guide provides an in-depth overview of the safety considerations, handling procedures, and emergency responses essential for the responsible use of deuterated hexylene glycol in a laboratory setting.

Understanding the Hazard Profile

Deuterated hexylene glycol should be handled with the same precautions as standard hexylene glycol. It is classified as a skin and eye irritant.[2][3][4][5][6] Ingestion may be harmful, and inhalation of high concentrations of vapor can lead to respiratory tract irritation, dizziness, and nausea.[3][7][8]

GHS Hazard Classification for Hexylene Glycol:

Summary of Toxicological Data:

| Toxicity Endpoint | Value | Species | Reference |

| Acute Oral LD50 | >2000 and <5000 mg/kg | Rat | [9] |

| Acute Dermal LD50 | >2000 mg/kg | Rat | [9] |

| Acute Inhalation LC50 | ≥ saturated vapour concentration | [9] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing exposure risks.

Engineering Controls:

-

Work in a well-ventilated area.[2][10] Use of a chemical fume hood is recommended, especially when heating the substance or when aerosols may be generated.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial for safe handling.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a full face shield where splashing is possible.[3][10][11] | To prevent serious eye irritation from splashes or vapors. |

| Hand Protection | Wear protective gloves.[2][10] Nitrile or butyl rubber gloves are recommended.[12][13] | To prevent skin irritation upon contact.[3] |

| Skin and Body Protection | Lab coat, apron, or coveralls to prevent skin contact.[3] Closed-toe shoes are mandatory.[14] | To protect skin from accidental spills. |

| Respiratory Protection | Generally not required with adequate ventilation. If vapors are not controlled, use an appropriate respirator.[3][10] | To prevent inhalation of irritating vapors. |

Storage:

-

Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3][5][15]

-

Incompatible with strong acids, strong bases, and strong oxidizing agents.[2][8]

Experimental Workflow for Safe Handling

The following diagram illustrates a typical workflow for handling deuterated hexylene glycol in a research setting, emphasizing safety at each step.

Caption: Safe handling workflow for deuterated hexylene glycol.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

| Exposure Route | Action |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][6][10] |

| Skin Contact | Wash with plenty of soap and water.[2][10] If skin irritation occurs, get medical advice/attention.[2] Remove contaminated clothing and wash it before reuse.[2] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[10][16] If respiratory symptoms develop, seek medical attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting.[2] Seek immediate medical attention.[10] |

Spill Response:

The following decision tree outlines the appropriate response to a spill.

Caption: Spill response decision tree for deuterated hexylene glycol.

Physical and Chemical Properties

Understanding the physical properties of deuterated hexylene glycol is essential for its safe handling and use in experiments. The properties are expected to be very similar to standard hexylene glycol.

| Property | Value |

| Appearance | Colorless liquid[5][17] |

| Odor | Mild, sweetish[18] |

| Boiling Point | 197 °C (387 °F)[5][19] |

| Melting Point | -50 °C (-58 °F)[5][19] |

| Flash Point | 93 - 97 °C (200 - 207 °F) (Closed Cup)[4][13][17] |

| Solubility in Water | Miscible[5][17][20] |

| Vapor Pressure | 0.05 mmHg @ 20 °C[5][18] |

| Density | 0.924 kg/L @ 20 °C[5] |

Conclusion

The responsible use of deuterated hexylene glycol in research necessitates a thorough understanding of its hazard profile and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. monumentchemical.com [monumentchemical.com]

- 3. greenfield.com [greenfield.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. monumentchemical.com [monumentchemical.com]

- 6. solventsandpetroleum.com [solventsandpetroleum.com]

- 7. cometchemical.com [cometchemical.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. hsa.ie [hsa.ie]

- 12. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 13. redox.com [redox.com]

- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 15. nj.gov [nj.gov]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 17. arkema.com [arkema.com]

- 18. Hexylene Glycol | C6H14O2 | CID 7870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 20. chemical-supermarket.com [chemical-supermarket.com]

Methodological & Application

Application Note: Quantitative Analysis of Hexylene Glycol in Cosmetic Formulations using GC-MS with a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantification of hexylene glycol in cosmetic formulations using Gas Chromatography-Mass Spectrometry (GC-MS) with Hexylene glycol-d12 as an internal standard. Hexylene glycol is a common ingredient in cosmetics, acting as a surfactant, emulsifier, and viscosity-reducing agent. Accurate quantification is essential for quality control and formulation development. The use of a deuterated internal standard provides high accuracy and precision by correcting for variations during sample preparation and instrumental analysis.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for hexylene glycol.

Introduction

Hexylene glycol (2-methyl-2,4-pentanediol) is widely used in the cosmetic industry.[4] Its concentration in final products needs to be carefully controlled to ensure product quality and stability. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds due to its high sensitivity and selectivity.[3][5] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative analysis as it closely mimics the analyte's behavior during extraction and analysis, thus compensating for potential matrix effects and variations in instrument response.[1][2][6] This application note provides a detailed protocol for the extraction and GC-MS analysis of hexylene glycol in cosmetic creams, along with expected performance characteristics.

Experimental

Reagents and Materials

-

Hexylene Glycol analytical standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Methylene Chloride (GC grade)[4]

-

Anhydrous Sodium Sulfate

-

Cosmetic cream matrix (placebo)

Instrumentation

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Capillary GC column (e.g., DB-Wax, 60 m x 0.25 mm x 0.25 µm or similar)[4]

-

Autosampler

-

Vortex mixer

-

Centrifuge

Sample Preparation

-

Standard Preparation:

-

Prepare a stock solution of Hexylene Glycol (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Prepare a series of calibration standards by diluting the hexylene glycol stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Spike each calibration standard with the this compound internal standard to a final concentration of 10 µg/mL.

-

-

Sample Extraction:

-

Accurately weigh 1.0 g of the cosmetic cream sample into a 15 mL polypropylene centrifuge tube.

-

Add 5 mL of methanol to the tube.

-

Vortex for 2 minutes to ensure complete dispersion of the cream.

-

Add 5 mL of methylene chloride and vortex for another 2 minutes.

-

Centrifuge the sample at 5000 x g for 10 minutes to separate the layers.

-

Transfer the supernatant to a clean tube.

-

Add 0.5 g of anhydrous sodium sulfate to remove any residual water.

-

Transfer 1 mL of the final extract into an autosampler vial.

-

Add 10 µL of the 1 mg/mL this compound internal standard solution.

-

GC-MS Parameters

| Parameter | Setting |

| GC System | |

| Injection Volume | 1 µL |

| Injection Mode | Split (20:1) |

| Injector Temperature | 250 °C |

| Column | DB-Wax, 60 m x 0.25 mm, 0.25 µm film thickness (or equivalent)[4] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 100 °C (hold 1 min), ramp at 10 °C/min to 220 °C (hold 5 min) |

| MS System | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (m/z) | Hexylene Glycol: 59, 83; this compound: 65, 95 (hypothetical, to be confirmed by analysis) |

| Dwell Time | 100 ms |

Results and Discussion

The use of this compound as an internal standard is expected to yield excellent linearity and precision. A typical calibration curve should have a correlation coefficient (r²) of >0.99. The precision, expressed as the relative standard deviation (%RSD), is anticipated to be less than 10% for replicate preparations. The accuracy, determined by spiking a placebo cosmetic cream with known concentrations of hexylene glycol, is expected to be within 90-110%.

Table 1: Expected Quantitative Performance Data

| Parameter | Expected Value |

| Linearity (r²) | >0.99 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | <10% |

| Accuracy (%) | 90-110% |

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantitative analysis of hexylene glycol in cosmetic formulations. The use of a deuterated internal standard effectively mitigates matrix effects and ensures high-quality data for quality control and research purposes.

Experimental Workflow Diagram

Caption: Experimental workflow for the quantitative analysis of Hexylene Glycol.

Detailed Experimental Protocol

1.0 Objective

To quantify the concentration of hexylene glycol in a cosmetic cream sample using GC-MS with this compound as an internal standard.

2.0 Materials and Reagents

-

Hexylene Glycol (analytical standard, >99% purity)

-

This compound (isotopic purity >98%)

-

Methanol (HPLC Grade)

-

Methylene Chloride (GC Grade)[4]

-

Anhydrous Sodium Sulfate

-

15 mL polypropylene centrifuge tubes

-

2 mL autosampler vials with caps

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Micropipettes

3.0 Instrument and Equipment

-

Analytical balance (4 decimal places)

-

Vortex mixer

-

Centrifuge

-

Gas Chromatograph with Mass Spectrometer (GC-MS) and autosampler

4.0 Procedure

4.1 Preparation of Stock Solutions

-

Hexylene Glycol Stock (1 mg/mL): Accurately weigh 100 mg of hexylene glycol and dissolve it in methanol in a 100 mL volumetric flask.

-

This compound Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask.

4.2 Preparation of Calibration Curve Standards

-

Prepare a series of dilutions from the Hexylene Glycol Stock solution in methanol to obtain concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

-

To 1 mL of each of these standard solutions, add 10 µL of the 1 mg/mL this compound internal standard stock solution. This results in a constant internal standard concentration of approximately 10 µg/mL in each standard.

4.3 Sample Preparation

-

Accurately weigh approximately 1.0 g of the cosmetic cream into a 15 mL centrifuge tube.

-

Add 5.0 mL of methanol.

-

Vortex for 2 minutes.

-

Add 5.0 mL of methylene chloride.

-

Vortex for 2 minutes.

-

Centrifuge at 5000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube containing approximately 0.5 g of anhydrous sodium sulfate.

-

Vortex briefly and allow to stand for 5 minutes.

-

Transfer 1 mL of the dried extract to a 2 mL autosampler vial.

-

Add 10 µL of the 1 mg/mL this compound internal standard stock solution.

-

Cap the vial and vortex to mix.

4.4 GC-MS Analysis

-

Set up the GC-MS system with the parameters listed in the application note.

-

Create a sequence table including the calibration standards, a blank (methanol), and the prepared samples.

-

Inject 1 µL of each solution into the GC-MS system.

5.0 Data Analysis and Calculations

-

Integrate the peaks for the quantifier ions of hexylene glycol and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard for each calibration standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Calculate the concentration of hexylene glycol in the samples using the equation from the calibration curve and the peak area ratio of the sample.

-

Account for the initial sample weight and dilution factors to determine the final concentration of hexylene glycol in the cosmetic cream.

Signaling Pathway and Logical Relationship Diagram

References

- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. osha.gov [osha.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. scispace.com [scispace.com]

Application Notes and Protocols for Hexylene Glycol-d12 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hexylene glycol-d12 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed protocols, data presentation, and key considerations are outlined to ensure accurate and reproducible results in research, quality control, and drug development settings.

Introduction to Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical technique that utilizes the direct proportionality between the integrated intensity of an NMR signal and the number of atomic nuclei giving rise to that signal.[1][2] It is a primary ratio method, meaning that with a certified reference material, it can provide highly accurate and traceable quantification without the need for compound-specific calibration curves.[3][4] qNMR is widely employed in the pharmaceutical industry for purity assessment, potency determination of active pharmaceutical ingredients (APIs), and quantification of impurities and residual solvents.[5][6]

The use of an internal standard is a common and recommended approach in qNMR to achieve high precision and accuracy.[4][7] The internal standard is a compound of known purity that is added in a precisely weighed amount to the sample. By comparing the integral of a signal from the analyte to the integral of a signal from the internal standard, the quantity of the analyte can be determined.

This compound as a qNMR Internal Standard

This compound (2-Methyl-2,4-pentanediol-d12) is the deuterated form of hexylene glycol. Its primary application in NMR spectroscopy is as an internal standard for quantitative analysis.[7] The deuteration of the molecule minimizes its own proton signals in the ¹H NMR spectrum, which is advantageous as it reduces spectral crowding and potential overlap with analyte signals.[7]

A summary of the relevant physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₂D₁₂O₂ | [7][8] |

| Molecular Weight | 130.25 g/mol | [7][8] |

| CAS Number | 284474-72-2 | [7][8] |

| Appearance | Colorless Liquid | |

| Solubility | Miscible with water and many organic solvents |

While this compound is highly deuterated, residual, non-deuterated molecules will be present, giving rise to low-intensity signals in the ¹H NMR spectrum. The approximate chemical shifts for the protons in non-deuterated hexylene glycol (2-methyl-2,4-pentanediol) are listed below. The residual peaks in this compound will have very similar chemical shifts.

| Protons | Approximate Chemical Shift (ppm) in CDCl₃ | Multiplicity | Integration |

| -CH₃ (at C2) | ~1.23 | singlet | 6H |

| -CH₂- | ~1.35 | doublet | 2H |

| -CH- | ~4.00 | multiplet | 1H |

| -CH₃ (at C4) | ~1.20 | doublet | 3H |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature. It is recommended to run a spectrum of the this compound standard in the chosen solvent to confirm the exact chemical shifts of the residual peaks.

Experimental Protocol: Purity Determination using qNMR with this compound Internal Standard

This protocol describes a general method for determining the purity of an analyte using this compound as an internal standard.

-

Analyte of interest

-

This compound (of known purity)

-

Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄)

-

High-precision analytical balance

-

Volumetric flasks and pipettes

-

NMR spectrometer

-

NMR tubes

-

Weighing: Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) into a clean, dry vial. Record the exact weight.

-

Internal Standard Addition: Accurately weigh an appropriate amount of this compound internal standard (e.g., 5-10 mg) and add it to the same vial. The goal is to have a signal intensity ratio between the analyte and the standard that is ideally close to 1:1 for the peaks chosen for integration.[4] Record the exact weight.

-

Dissolution: Add a precise volume of the chosen deuterated NMR solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.[9]

-

Mixing: Ensure complete dissolution of both the analyte and the internal standard by vortexing or gentle swirling.

-

Transfer: Transfer the solution to a clean, dry NMR tube. If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube.[5]

To obtain accurate quantitative data, specific NMR acquisition parameters must be carefully set.

| Parameter | Recommended Setting | Rationale |

| Pulse Angle | 90° | To ensure maximum signal intensity. |

| Relaxation Delay (d1) | 5 to 7 times the longest T₁ of the signals being quantified | To allow for full relaxation of the protons between scans, which is crucial for accurate integration. The T₁ of both the analyte and internal standard signals of interest should be measured using an inversion-recovery experiment. |

| Acquisition Time (at) | Sufficiently long for good digital resolution | Typically 2-4 seconds. |

| Number of Scans (ns) | Sufficient to achieve a high signal-to-noise (S/N) ratio | For a precision of better than 1%, an S/N of at least 250:1 is recommended. |

| Spinning | Off | To avoid spinning sidebands which can interfere with accurate integration. |

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the S/N ratio without significantly distorting the lineshape.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

-

Integration: Integrate the selected, well-resolved signals of both the analyte and the this compound internal standard. The integration region should be wide enough to encompass the entire peak, including any ¹³C satellites if they are to be included consistently for all integrated peaks.

Data Presentation and Calculation

The purity of the analyte can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

Where:

-

I_analyte : Integral of the analyte signal

-

N_analyte : Number of protons corresponding to the analyte signal

-

I_std : Integral of the internal standard signal (this compound)

-

N_std : Number of protons corresponding to the internal standard signal

-

MW_analyte : Molecular weight of the analyte

-

MW_std : Molecular weight of the internal standard (130.25 g/mol for this compound)

-

m_analyte : Mass of the analyte

-

m_std : Mass of the internal standard

-

Purity_std : Purity of the internal standard

The following table presents a hypothetical example of a purity determination of an analyte (Compound X, MW = 250.0 g/mol ) using this compound as an internal standard.

| Parameter | Value |

| Mass of Compound X (m_analyte) | 15.20 mg |

| Mass of this compound (m_std) | 8.50 mg |

| Purity of this compound (Purity_std) | 99.8% |

| Analyte Signal Integral (I_analyte) | 2.54 |

| Number of Protons for Analyte Signal (N_analyte) | 2 |

| Internal Standard Signal Integral (I_std) | 3.10 |

| Number of Protons for Internal Standard Signal (N_std) | 6 (using the residual -CH₃ singlet at C2) |

| Calculated Purity of Compound X | 98.7% |

Visualizations

Caption: Workflow for quantitative NMR using an internal standard.

References

- 1. (4S)-2-Methyl-2,4-pentanediol | C6H14O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. 2-METHYL-2,4-PENTANEDIOL - Ataman Kimya [atamanchemicals.com]

- 3. Ethylene glycol(107-21-1) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0032262) [hmdb.ca]

- 7. Page loading... [guidechem.com]

- 8. 2-Methyl-2,4-pentanediol(107-41-5) 1H NMR [m.chemicalbook.com]

- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Application Notes and Protocols for Employing Hexylene Glycol-d12 in Protein Crystallization

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Hexylene glycol (2-methyl-2,4-pentanediol) is a widely utilized precipitating agent in macromolecular crystallography. Its deuterated form, hexylene glycol-d12, offers a significant advantage in neutron crystallography studies. The replacement of hydrogen atoms with deuterium atoms reduces the incoherent scattering of neutrons, which substantially lowers the background noise and enhances the signal-to-noise ratio of the diffraction data. This leads to clearer nuclear density maps, enabling the precise localization of hydrogen/deuterium atoms and water molecules within the protein structure. Such detailed structural information is invaluable for understanding enzyme mechanisms, protein-ligand interactions, and the role of hydration in protein function, all of which are critical aspects of structure-based drug design.

Disclaimer: Specific experimental data and established protocols for the use of this compound in protein crystallization are not widely available in published literature. The following protocols and data are based on established methodologies for non-deuterated hexylene glycol and the principles of using deuterated reagents in neutron crystallography. These should be considered as a starting point for experimental design and optimization.

Key Advantages of this compound in Protein Crystallization

-

Reduced Incoherent Scattering: Deuterium has a much smaller incoherent neutron scattering cross-section compared to hydrogen, leading to a significant reduction in background noise during neutron diffraction experiments.

-

Improved Signal-to-Noise Ratio: The lower background results in a better signal-to-noise ratio, allowing for the collection of higher quality diffraction data.

-

Enhanced Visualization of Key Structural Features: The clearer nuclear density maps facilitate the unambiguous identification of protonation states of amino acid residues, the orientation of water molecules, and the precise binding modes of ligands.

-

Complementary to X-ray Crystallography: While X-ray crystallography provides information on the electron density of heavy atoms, neutron crystallography elucidates the positions of hydrogen and deuterium atoms, offering a more complete structural picture.

Applications in Drug Development

The detailed structural insights gained from using this compound in neutron crystallography are highly beneficial for various stages of drug development:

-

Target Validation: Precisely mapping the protonation states of catalytic residues in an enzyme's active site can validate its proposed mechanism and its suitability as a drug target.

-

Structure-Based Drug Design: Understanding the hydrogen bonding networks between a ligand and its target protein allows for the rational design of more potent and selective inhibitors.

-

Lead Optimization: Visualizing the displacement of water molecules upon ligand binding can guide the optimization of lead compounds to improve their binding affinity and pharmacokinetic properties.

Experimental Protocols

1. Preparation of this compound Stock Solutions

-

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in crystallization screening.

-

Materials:

-

This compound (≥98% isotopic purity)

-

Deuterium oxide (D₂O, ≥99.8% isotopic purity)

-

Sterile filtration unit (0.22 µm pore size)

-

Sterile, RNase/DNase-free microcentrifuge tubes or glass vials

-

-

Protocol:

-

In a sterile container, prepare a 50% (v/v) stock solution of this compound by mixing equal volumes of this compound and D₂O.

-

Gently mix the solution until it is homogeneous. Avoid vigorous vortexing to prevent the introduction of air bubbles.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Store the stock solution at 4°C. For long-term storage, it can be stored at -20°C.

-

2. Protein Preparation for Crystallization in a Deuterated Environment

-

Objective: To exchange the buffer of the purified protein to a deuterated buffer to maximize the benefits of using a deuterated precipitant.

-

Materials:

-

Purified protein solution

-

Deuterated buffer components (e.g., Tris-d7, HEPES-d18)

-

D₂O

-

Dialysis tubing or centrifugal concentrators

-

-

Protocol:

-

Prepare the desired buffer using deuterated components and D₂O. Adjust the pD to the desired value (note: pD = pH reading + 0.4).

-

Perform buffer exchange of the protein solution into the deuterated buffer using either dialysis against a large volume of the deuterated buffer or by repeated concentration and dilution using a centrifugal concentrator.

-

Aim for at least three exchanges to ensure a high level of deuteration of the solvent and exchangeable protons on the protein.

-

Concentrate the protein to the desired concentration for crystallization trials (typically 5-20 mg/mL).

-

3. Crystallization Screening using the Vapor Diffusion Method

-

Objective: To identify initial crystallization conditions for the target protein using this compound as a precipitant. The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Materials:

-

Protein solution in deuterated buffer

-

This compound stock solution (50% v/v in D₂O)

-

Deuterated buffer solutions at various pD values

-

Other potential additives (e.g., salts, polymers in D₂O)

-

Crystallization plates (e.g., 24-well or 96-well)

-

Cover slips (for hanging drop)

-

Sealing tape or oil

-

-

Protocol (Sitting Drop Example):

-

Pipette 50-100 µL of the reservoir solution (containing a specific concentration of this compound, buffer, and any additives, all prepared in D₂O) into the reservoir of a crystallization well.

-

In the drop post, mix 1 µL of the protein solution with 1 µL of the reservoir solution.

-

Seal the well with clear sealing tape to allow for microscopic inspection.

-

Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

Data Presentation

Table 1: Illustrative Initial Screening Conditions for a Hypothetical Protein Using this compound.

| Condition # | This compound (% v/v) | Buffer (in D₂O) | Additive (in D₂O) | Temperature (°C) | Observation |

| 1 | 10 | 0.1 M Tris-d7 pD 8.5 | None | 20 | Clear Drop |

| 2 | 20 | 0.1 M Tris-d7 pD 8.5 | None | 20 | Precipitate |

| 3 | 15 | 0.1 M HEPES-d18 pD 7.5 | 0.2 M NaCl | 20 | Microcrystals |

| 4 | 12 | 0.1 M HEPES-d18 pD 7.5 | 0.2 M NaCl | 4 | Small Rods |

| 5 | 18 | 0.1 M Citrate-d5 pD 5.6 | 0.1 M (NH₄)₂SO₄ | 20 | Phase Separation |

| 6 | 14 | 0.1 M Citrate-d5 pD 5.6 | 0.1 M (NH₄)₂SO₄ | 4 | Needles |

Table 2: Example of an Optimization Grid for Crystal Growth.

| This compound (% v/v) | pD 7.2 | pD 7.5 | pD 7.8 |

| 10 | Clear | Clear | Clear |

| 12 | Small Rods | Small Rods | Microcrystals |

| 14 | Needles | Large Rods | Small Needles |

| 16 | Precipitate | Needles | Precipitate |

Conditions for the optimization grid are based on the promising result from Condition 4 in the initial screen: 0.1 M HEPES-d18, 0.2 M NaCl at 4°C.

Mandatory Visualization

Caption: Experimental workflow for protein crystallization using this compound.

Caption: Role of protein structure in drug development and signaling pathway modulation.

Application Notes and Protocols for Deuterated Standards in Mass Spectrometry Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), achieving the highest levels of accuracy and precision is paramount. This technical guide provides an in-depth exploration of the critical role of deuterated internal standards in ensuring the reliability and reproducibility of analytical data. Deuterated standards have become the gold standard in bioanalysis, offering significant advantages in drug development, clinical research, and various other fields.[1][2]

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard. However, their near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow, from sample extraction to ionization.[1][2] The primary advantage of using a deuterated internal standard is its ability to compensate for variations that can compromise quantitative accuracy, such as sample loss during preparation, injection volume inconsistencies, and matrix effects (ion suppression or enhancement).[1][3][4]